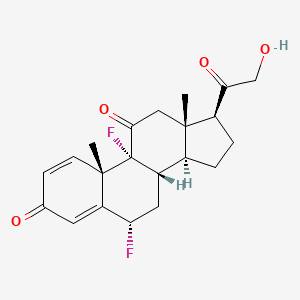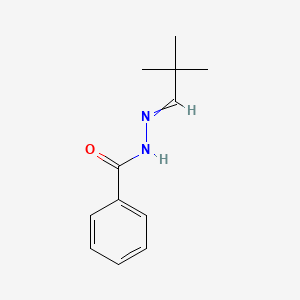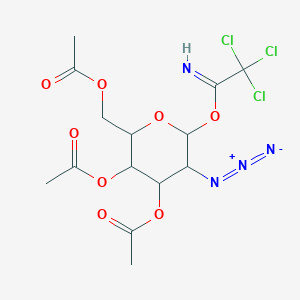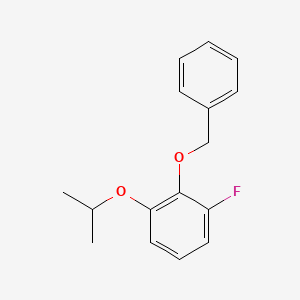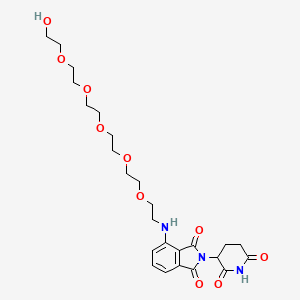
Pomalidomide-PEG6-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-PEG6-OH is a conjugate compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linkerPomalidomide itself is used in the treatment of multiple myeloma and AIDS-related Kaposi sarcoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-PEG6-OH typically involves the conjugation of pomalidomide with a PEG6 linker. The process begins with the preparation of pomalidomide, which can be synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent . The PEG6 linker is then attached to pomalidomide through a series of chemical reactions, often involving the use of secondary amines to achieve higher yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves continuous flow synthesis, which allows for safe operation, excellent reproducibility, and efficient processing . The process is designed to be cost-effective and feasible for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-PEG6-OH undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions typically occur at temperatures ranging from ambient to 80°C and involve a wide range of organic solvents .
Major Products
The major products formed from these reactions include various derivatives of pomalidomide, which can be further modified to enhance their therapeutic properties .
Scientific Research Applications
Pomalidomide-PEG6-OH has a wide range of scientific research applications:
Mechanism of Action
Pomalidomide-PEG6-OH exerts its effects through multiple mechanisms:
Inhibition of Angiogenesis: Directly inhibits the formation of new blood vessels, which is crucial for tumor growth.
Induction of Apoptosis: Promotes the programmed cell death of hematopoietic tumor cells.
Immunomodulatory Activity: Enhances T cell and natural killer cell-mediated immunity.
Protein Degradation: Targets specific proteins for degradation through the E3 ligase cereblon pathway.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its sedative effects and teratogenicity.
Lenalidomide: Another IMiD with similar immunomodulatory and anti-cancer properties.
Uniqueness
Pomalidomide-PEG6-OH is unique due to its enhanced potency and specificity compared to thalidomide and lenalidomide. It is more effective in targeting multiple myeloma cells and has a better safety profile .
Properties
Molecular Formula |
C25H35N3O10 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C25H35N3O10/c29-7-9-35-11-13-37-15-17-38-16-14-36-12-10-34-8-6-26-19-3-1-2-18-22(19)25(33)28(24(18)32)20-4-5-21(30)27-23(20)31/h1-3,20,26,29H,4-17H2,(H,27,30,31) |
InChI Key |
UXNGEZCEOJLRKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14771020.png)
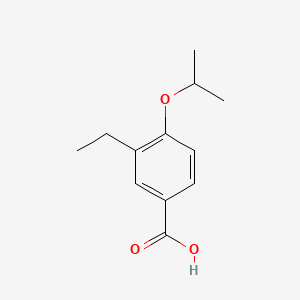
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14771041.png)
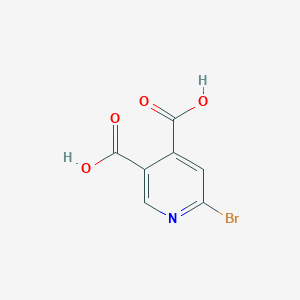
![13-(1,2-dinaphthalen-2-yl-2-phenylmethoxyethoxy)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14771045.png)
![(8alpha,9R)-(8''alpha,9''R)-9,9''-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[6'-methoxycinchonan]](/img/structure/B14771048.png)
